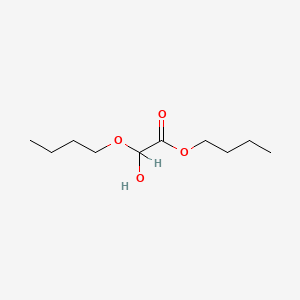

Acetic acid, butoxyhydroxy-, butyl ester

CAS No.: 68575-73-5

Cat. No.: VC14327075

Molecular Formula: C10H20O4

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68575-73-5 |

|---|---|

| Molecular Formula | C10H20O4 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | butyl 2-butoxy-2-hydroxyacetate |

| Standard InChI | InChI=1S/C10H20O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h9,11H,3-8H2,1-2H3 |

| Standard InChI Key | IVWCKBUPHQKJNH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(C(=O)OCCCC)O |

Introduction

Synthesis Methods

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification of acetic acid with butanol derivatives. For example:

Modifications, such as introducing butoxy and hydroxyl groups, require controlled reaction conditions to avoid polymerization .

Advanced Catalytic Approaches

Recent patents highlight the use of strong acid ion-exchange resins (e.g., QRE-01) to enhance yield and selectivity. Key parameters include:

-

Temperature: 50–80°C

-

Pressure: 0.7–1.5 MPa

-

Molar ratio: Acetic acid to butanol derivatives (1.1:1 to 2:1) .

Adding polymerization inhibitors (e.g., phenols or piperidine derivatives) suppresses side reactions, improving product purity .

Physicochemical Properties

Thermodynamic and Physical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 505.15 K (est.) | |

| Density | 0.92–0.95 g/cm³ | |

| Vapor Pressure | 0.5–2.0 kPa | |

| Solubility | Miscible in organic solvents |

Spectroscopic Profiles

-

IR: Strong absorption at 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester) .

-

NMR: δ 0.9–1.6 ppm (butyl CH₂/CH₃), δ 3.5–4.3 ppm (butoxy and hydroxyl groups) .

Industrial and Chemical Applications

Solvent Properties

The compound’s balanced polarity makes it ideal for:

Intermediate in Organic Synthesis

It serves as a precursor for:

-

Polymer Modifiers: Telechelic polymers (e.g., polyisobutyl vinyl ether) .

-

Pharmaceuticals: PROTACs (proteolysis-targeting chimeras) utilizing ester-linked E3 ligase ligands .

| Parameter | Value | Source |

|---|---|---|

| Flash Point | 310.37 K (closed cup) | |

| LD₅₀ (Oral, Rat) | >2000 mg/kg | |

| Skin Irritation | Mild (EUH066) |

Exposure Mitigation

-

Ventilation: Required to maintain vapor concentrations below 50 ppm .

-

PPE: Nitrile gloves and goggles to prevent dermal/ocular contact .

Recent Research and Future Directions

Green Synthesis Innovations

Efforts to replace traditional acid catalysts with enzymatic esterification (e.g., lipases) aim to reduce energy consumption and waste .

Drug Delivery Systems

Functionalization with PEG linkers enables its use in nanoparticle-based therapies, enhancing bioavailability of hydrophobic drugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume